molecular formula C20H22FN3O4S B14982395 N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14982395
M. Wt: 419.5 g/mol
InChI Key: FAYOROLNSAHJQD-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a methanesulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(4-CARBAMOYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and subsequent substitution with the fluorophenyl and methanesulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(4-CARBAMOYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-CARBAMOYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and cellular processes, depending on the specific biological context.

Comparison with Similar Compounds

N-(4-CARBAMOYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-Fluorophenyl)piperidine-2-carboxamide: This compound shares structural similarities but differs in the position and type of substituents.

    (2-Carbamoyl-4-fluorophenyl)boronic acid: Another related compound with a boronic acid group instead of a methanesulfonyl group. The uniqueness of N-(4-CARBAMOYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22FN3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22FN3O4S/c21-18-4-2-1-3-16(18)13-29(27,28)24-11-9-15(10-12-24)20(26)23-17-7-5-14(6-8-17)19(22)25/h1-8,15H,9-13H2,(H2,22,25)(H,23,26)

InChI Key

FAYOROLNSAHJQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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